molecular formula C14H15NO2 B11880729 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- CAS No. 6391-66-8

5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-

Cat. No.: B11880729
CAS No.: 6391-66-8
M. Wt: 229.27 g/mol
InChI Key: VXYKYULZMGGKJT-UHFFFAOYSA-N
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Description

5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its fused pyranoquinoline moiety, which is a common structural motif found in many naturally occurring and biologically active alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- can be achieved through several methods. One common approach involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . Another method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . These reactions typically yield the desired product in moderate to high yields.

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs .

Properties

IUPAC Name

2,2-dimethyl-4,6-dihydro-3H-pyrano[3,2-c]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-6H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYKYULZMGGKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344876
Record name 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6391-66-8
Record name 5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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